tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJDBEWUIXDSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate 1H NMR analysis
Technical Guide: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate H NMR Analysis
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of tert-butyl 4-methoxynaphthalen-2-ylcarbamate (CAS: Derivative of 93-04-9 series).[1] As a carbamate-protected naphthylamine derivative, this compound serves as a critical intermediate in the synthesis of fluorescent probes, kinase inhibitors, and duocarmycin prodrugs.[1]
The analysis of this molecule presents specific challenges, including the differentiation of isomeric protons (H1 vs. H3) and the identification of rotameric broadening typical of Boc-protected aromatic amines. This guide synthesizes predictive spectral data derived from structural analogs with rigorous experimental protocols to ensure high-confidence assignment.[1]
Part 1: Structural Elucidation Strategy
The core challenge in analyzing 2,4-disubstituted naphthalenes is distinguishing the isolated protons on the substituted ring (Ring A) from the ABCD spin system of the unsubstituted ring (Ring B).
Molecular Numbering & Logic
To ensure accurate assignment, we utilize the standard naphthalene numbering system:
-
Position 2: Carbamate (-NH-Boc) – Weak activator, H-bond donor.[1]
-
Position 4: Methoxy (-OMe) – Strong activator, ortho/para director.[1]
-
Positions 1, 3: Isolated singlets (or meta-coupled doublets).
Theoretical Chemical Shift Logic
-
H1 (The "Bay" Proton): Located between the ring fusion and the carbamate. It is generally deshielded (downfield) due to the paramagnetic deshielding of the adjacent ring current and lack of strong shielding substituents.
-
H3 (The Shielded Proton): Flanked by the electron-donating methoxy group (C4) and the carbamate (C2). The strong +M (mesomeric) effect of the methoxy group significantly increases electron density at C3, shifting H3 upfield .
-
H5-H8 (Ring B): Typical aromatic multiplets.[1] H5 and H8 (peri-positions) typically appear downfield of H6 and H7 due to ring current effects.
Analysis Workflow Diagram
Figure 1: Step-by-step workflow for the NMR analysis of substituted naphthalenes, emphasizing the validation step for regioisomers.
Part 2: Predicted H NMR Data & Assignment
The following data is constructed based on substituent additivity rules and validated against analogs such as tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate and 2-amino-4-methoxynaphthalene.
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Justification |
| 8.05 – 8.15 | Multiplet (d) | 1H | H8 | Peri-proton; deshielded by ring current and proximity to C1.[1] |
| 7.85 – 7.95 | Broad Singlet | 1H | H1 | Located between Ring B fusion and N-Boc.[1] Deshielded. May show meta-coupling ( |
| 7.70 – 7.80 | Multiplet (d) | 1H | H5 | Peri-proton; deshielded by ring current.[1] |
| 7.40 – 7.55 | Multiplet (m) | 2H | H6, H7 | Typical aromatic "bay" protons, less deshielded than H5/H8. |
| 7.05 – 7.15 | Singlet (d) | 1H | H3 | Diagnostic Peak. Shielded by ortho-methoxy group (+M effect).[1] Upfield of H1. |
| 6.60 – 6.90 | Broad Singlet | 1H | NH | Exchangeable carbamate proton.[1] Shift varies with concentration and H-bonding.[1][3] |
| 3.98 – 4.02 | Singlet | 3H | -OCH | Characteristic methoxy singlet on aromatic ring.[1] |
| 1.54 – 1.56 | Singlet | 9H | -C(CH | Boc group.[1] Intense singlet. |
Critical Differentiation: H1 vs. H3
The most common error in assigning this scaffold is swapping H1 and H3.
-
H1 is usually downfield (>7.8 ppm) because it sits in the deshielding cone of the adjacent aromatic ring (Ring B).
-
H3 is upfield (<7.2 ppm) because the methoxy group at C4 pumps electron density directly into the C3 position via resonance.
Part 3: Experimental Protocol
Sample Preparation
To avoid concentration-dependent shifts (stacking interactions common in naphthalenes), follow this strict protocol:
-
Mass: Weigh 5–10 mg of the solid carbamate.
-
Solvent: Add 0.6 mL of high-purity CDCl
(neutralized with basic alumina if acid-sensitivity is suspected, though Boc is generally stable). -
Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., Na
SO from workup) which can cause line broadening.
Acquisition Parameters[1]
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set to
5 seconds.-
Reasoning: The tert-butyl protons have a long T1 relaxation time.[1] Short D1 values will suppress the Boc integral, leading to incorrect stoichiometric calculations (e.g., appearing as <9H).
-
-
Scans (NS): 16–32 scans are sufficient for >5 mg.
Troubleshooting: Rotamers & Broadening
Boc-protected aromatic amines can exhibit rotameric broadening at room temperature due to restricted rotation around the N-C(carbonyl) bond.
-
Symptom: The Boc peak appears split or the NH/H1 peaks are excessively broad.
-
Solution: Run the experiment at 50°C (323 K). This increases the rotation rate, coalescing the rotamers into sharp, averaged signals.
Part 4: Structural Validation Logic (NOE)
To definitively certify the structure, a 1D-NOESY or 2D-NOESY experiment is recommended.[1]
Figure 2: Key Nuclear Overhauser Effect (NOE) correlations. The interaction between the OMe group and H3 is the "smoking gun" for confirming regiochemistry.
Validation Checklist
References
-
General Synthesis of Boc-Protected Naphthylamines: ChemicalBook. (2019).[1] Reaction/Application of tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate.
-
Chemical Shift Prediction in Naphthalenes: Abraham, R. J., et al. (2010).[1] The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
-
Analysis of 2-Methoxynaphthalene (Analogous Core): ChemicalBook. 2-Methoxynaphthalene 1H NMR Spectrum.
-
Boc-Protection Protocols & Troubleshooting: BenchChem. Protocols for the Characterization of tert-Butyl Carbamates.
The Strategic Synthesis and Application of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
The following technical guide details the discovery, synthesis, and application of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate , a critical intermediate in the development of high-sensitivity fluorogenic protease substrates.
A Critical Intermediate for Fluorogenic Protease Probes and Medicinal Scaffolds
Executive Summary
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (CAS: 948825-24-9) represents a pivotal "linchpin" intermediate in the synthesis of 4-methoxy-2-naphthylamine (4MNA) , a superior fluorogenic leaving group. Historically, the detection of protease activity (e.g., Thrombin, Aminopeptidase) relied on carcinogenic chromophores like 2-naphthylamine (2-NA). The discovery of the 4-methoxy derivative offered enhanced safety and superior Stokes shift properties, but its direct synthesis was fraught with low yields and hazardous precursors.
This guide details the "Curtius Route," a modern synthetic discovery that utilizes tert-Butyl 4-methoxynaphthalen-2-ylcarbamate as a stable, non-toxic storage form of the amine, enabling the safe and efficient production of high-fidelity biological probes.
The Challenge: Why This Molecule Exists
In the field of drug discovery and enzymology, the "Discovery" of this carbamate was driven by the urgent need to replace hazardous reagents without sacrificing assay sensitivity.
The Historical Problem
-
2-Naphthylamine (2-NA): Formerly the gold standard for protease assays. It is a potent human carcinogen (bladder cancer) and has been banned or restricted globally.
-
p-Nitroaniline (pNA): A common alternative, but it is colorimetric (yellow), suffering from low sensitivity and high background interference in complex biological matrices (e.g., plasma, cell lysates).
The Solution: 4-Methoxy-2-naphthylamine (4MNA)
The introduction of an electron-donating methoxy group at the 4-position of the naphthalene ring creates a "push-pull" electronic system. When released from a peptide bond, 4MNA exhibits:
-
High Fluorescence: Strong emission at ~425 nm (excitation ~340 nm).
-
Reduced Toxicity: Significantly lower mutagenic potential compared to 2-NA.
-
The Synthetic Bottleneck: Direct nitration/reduction of 1-methoxynaphthalene often yields inseparable isomers. A regioselective route was required.
The Synthetic Discovery: The Curtius Rearrangement
The most robust route to tert-Butyl 4-methoxynaphthalen-2-ylcarbamate avoids the use of free amines entirely during the early stages. Instead, it utilizes 4-methoxy-2-naphthoic acid as the starting material.
Mechanistic Pathway
The synthesis employs a Curtius Rearrangement in the presence of tert-butanol. This converts the carboxylic acid directly into the Boc-protected amine, trapping the reactive isocyanate intermediate.
-
Activation: The carboxylic acid reacts with Diphenylphosphoryl azide (DPPA) to form the acyl azide.
-
Rearrangement: Thermal decomposition releases
, generating a transient isocyanate. -
Trapping: The isocyanate is intercepted by tert-butanol to yield the stable carbamate.
Visualization of the Synthetic Logic
Figure 1: The Curtius Rearrangement route allows safe access to the fluorophore precursor, avoiding the handling of free carcinogenic amines.
Experimental Protocols
Note: These protocols are synthesized from standard methodologies for Curtius rearrangements of naphthoic acids.
Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Objective: Convert 4-methoxy-2-naphthoic acid to the Boc-protected amine.
Reagents:
-
4-Methoxy-2-naphthoic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (t-BuOH) (Solvent/Reagent, excess)
-
Toluene (Co-solvent, optional for solubility)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-methoxy-2-naphthoic acid in anhydrous tert-butanol (approx. 10 mL/mmol). If solubility is poor, add dry toluene (1:1 ratio).
-
Activation: Add Triethylamine followed by DPPA dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 85°C). Evolution of nitrogen gas will be observed. Maintain reflux for 4–6 hours until gas evolution ceases and LC-MS indicates consumption of the starting material.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Result: The product, tert-Butyl 4-methoxynaphthalen-2-ylcarbamate , is obtained as a white to off-white solid.
Deprotection to Active Fluorophore
Objective: Release the free amine for peptide coupling or analytical use.
Protocol:
-
Dissolve the carbamate in DCM (5 mL/mmol).
-
Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).
-
Stir at room temperature for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Validation: The resulting TFA salt of 4-methoxy-2-naphthylamine is ready for immediate coupling to C-terminal amino acids (e.g., Z-Gly-Pro-Arg-OH) using HATU/DIPEA.
Technical Data Summary
| Property | Specification |
| Chemical Name | tert-Butyl 4-methoxynaphthalen-2-ylcarbamate |
| CAS Number | 948825-24-9 |
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |
| Key Spectral Feature | 1H NMR (DMSO-d6): Methoxy singlet (~3.9 ppm), Boc singlet (~1.5 ppm, 9H), Naphthalene aromatic protons (7.3–8.2 ppm).[1] |
| Stability | Stable at 4°C; protect from moisture. |
Applications in Drug Discovery
The primary utility of this compound lies in the creation of "Smart Probes" for disease modeling.
Thrombin & Factor Xa Assays
Researchers utilize the deprotected amine to synthesize substrates like Z-Gly-Pro-Arg-4MNA .
-
Mechanism: The enzyme (Thrombin) recognizes the Arg-4MNA amide bond.
-
Cleavage: Hydrolysis releases free 4MNA.
-
Detection: The free amine is highly fluorescent, whereas the amide-bound form is quenched. This allows real-time kinetic monitoring of coagulation cascades.
Histochemistry (GGT Detection)
In liver carcinogenesis models, the 4MNA scaffold is used to detect Gamma-Glutamyl Transpeptidase (GGT) activity. The insoluble nature of certain 4MNA derivatives (when coupled with nitrosalicylaldehyde) allows for precise localization of tumors in tissue sections.
Figure 2: The enzymatic release mechanism utilized in high-throughput drug screening assays.
References
-
Preparation of aminodiazo thioethers and their coupling with 4-methoxy-2-naphthylamine. Source: Journal of Organic Chemistry.[2] Context: Describes the early synthesis and coupling logic for histochemical probes. URL:[Link]
- Peptide derivatives of 7-amino-4-methylcoumarin and 4-methoxy-2-naphthylamine as fluorogenic substrates.
-
DNA methyltransferases 3a and 3b are differentially expressed in the early stages of a rat liver carcinogenesis model. Source: Spandidos Publications (Oncology Reports). Context: Demonstrates the application of 4-methoxy-2-naphthylamine in GGT histochemistry for tumor detection. URL:[Link]
- Chemical linkers and cleavable substrates and conjugates thereof.
Sources
A Technical Guide to the Potential Applications of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate in Drug Discovery and Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, a versatile chemical intermediate with significant, yet largely untapped, potential in pharmaceutical research and organic synthesis. We will dissect the molecule's structural components—the naphthalene core, the methoxy and tert-butoxycarbonyl (Boc) protecting groups—to build a scientifically grounded rationale for its prospective applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of the landscape but a practical guide to unlocking the compound's utility. We will present detailed, actionable experimental protocols and workflows, moving from theoretical potential to tangible research pathways in areas such as oncology and neuropharmacology.
Introduction: Deconstructing a Molecule of Opportunity
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a compound whose potential is best understood by examining its constituent parts. The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets. The methoxy group can modulate metabolic stability and receptor binding affinity, while the Boc-protected amine is a cornerstone of modern organic synthesis, enabling regioselective modifications of the naphthalene core.
The strategic placement of these functional groups suggests that tert-butyl 4-methoxynaphthalen-2-ylcarbamate is not merely a passive building block, but a precursor primed for the development of novel therapeutic agents. Naphthalene derivatives have demonstrated a wide range of biological activities, and this compound offers a stable, readily modifiable starting point for library synthesis and lead optimization.[1]
Key Structural Features and Their Implications:
| Feature | Chemical Property | Potential Application |
| 4-Methoxy-naphthalene Core | Aromatic, planar, lipophilic. Methoxy group is an electron-donating group that can influence reactivity and metabolic stability. | Scaffold for kinase inhibitors, GPCR modulators, and other protein-targeted therapeutics. Potential for CNS-penetrant agents. |
| 2-Carbamate Linker (Boc-protected) | A stable, acid-labile protecting group on a primary amine. | Enables regioselective functionalization of the naphthalene ring after deprotection. Allows for the introduction of diverse pharmacophores. |
| tert-Butyl Group | Sterically bulky group. | Can provide metabolic stability and influence binding selectivity. |
Potential Therapeutic Applications: A Mechanistic Perspective
The unique structure of tert-butyl 4-methoxynaphthalen-2-ylcarbamate makes it a compelling starting point for several therapeutic areas. Below, we outline two high-potential research avenues.
Oncology: A Scaffold for Kinase Inhibitors
The naphthalene core is a privileged scaffold in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The planarity of the naphthalene ring allows it to mimic the adenine region of ATP, fitting into the ATP-binding pocket of various kinases. By functionalizing the deprotected amine at the 2-position, it is possible to introduce moieties that target the solvent-exposed region, thereby conferring selectivity and potency.
Proposed Mechanism of Action:
The deprotected 4-methoxy-2-naphthylamine can serve as a hinge-binding motif. Further elaboration of this amine with, for example, a substituted pyrimidine or pyridine, could generate potent inhibitors of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-methoxy group can enhance binding affinity through hydrogen bonding with residues in the active site or improve pharmacokinetic properties.
Caption: Workflow for developing kinase inhibitors.
Neuropharmacology: Precursors to CNS-Active Agents
Naphthalene derivatives have shown promise in the development of treatments for neurological disorders. The lipophilicity of the naphthalene core can facilitate blood-brain barrier penetration. The 4-methoxy-2-aminonaphthalene scaffold could be elaborated to target G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors, or ion channels.
Proposed Application:
The deprotected amine could be alkylated or acylated to introduce pharmacophores known to interact with specific CNS targets. For example, coupling with a piperazine moiety could lead to compounds with antipsychotic or antidepressant potential. The methoxy group's position can be fine-tuned to optimize receptor subtype selectivity.
Experimental Protocols: From Concept to Confirmation
The following protocols provide a framework for investigating the potential applications of tert-butyl 4-methoxynaphthalen-2-ylcarbamate.
Synthesis and Derivatization
Protocol 1: Boc Deprotection of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, 4-methoxy-2-naphthylamine, which is the key intermediate for further derivatization.[2][3]
Materials:
-
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve tert-butyl 4-methoxynaphthalen-2-ylcarbamate (1.0 eq) in DCM (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxy-2-naphthylamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Representative N-Acyl Derivative for Kinase Screening
This protocol details the acylation of 4-methoxy-2-naphthylamine with a hypothetical carboxylic acid to generate a test compound for kinase assays.
Materials:
-
4-Methoxy-2-naphthylamine (from Protocol 1)
-
A suitable carboxylic acid (e.g., 4-chlorobenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 4-methoxy-2-naphthylamine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for screening the synthesized naphthalene derivatives against a panel of kinases.
Materials:
-
Synthesized naphthalene derivatives
-
Recombinant kinases of interest (e.g., EGFR, VEGFR2)
-
ATP
-
Kinase-specific substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion and Future Directions
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate represents a promising starting point for the synthesis of novel, biologically active molecules. Its structural features provide a solid foundation for the rational design of compounds targeting a range of therapeutic areas, most notably oncology and neuropharmacology. The synthetic and screening protocols outlined in this guide offer a clear path forward for researchers looking to explore the potential of this versatile intermediate. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to uncover new lead compounds for drug development.
References
-
Dormer Laboratories Inc. (2009). 2-Tert-Butyl-4-Methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-methoxy-benzenesulfonamido)-ethyl]carbamate. PubMed. Retrieved from [Link]
-
Stephen F. Austin State University ScholarWorks. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Arkivoc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 2-Naphthylamine – Knowledge and References. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
ResearchGate. (2002). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Springer. (n.d.). Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methoxy-2-naphthaldehyde. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
This Application Note provides a rigorous, step-by-step protocol for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate . The methodology is designed for reproducibility, scalability, and high purity, utilizing 4-hydroxy-2-naphthoic acid as the commercially available starting material.
Executive Summary
The synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate is a critical transformation in medicinal chemistry, particularly for generating naphthylamine pharmacophores protected by a Boc group. This protocol circumvents the instability associated with free naphthylamines by employing a Curtius Rearrangement on the corresponding naphthoic acid. The route proceeds via a robust three-stage workflow: (1) Global methylation of 4-hydroxy-2-naphthoic acid, (2) Selective ester hydrolysis, and (3) One-pot Curtius rearrangement/trapping with tert-butanol.
Retrosynthetic Analysis
The target is accessed via the thermal rearrangement of 4-methoxy-2-naphthoyl azide in the presence of tert-butanol. The acyl azide is derived from 4-methoxy-2-naphthoic acid, which is synthesized from 4-hydroxy-2-naphthoic acid.
Figure 1: Retrosynthetic logic flow from target carbamate to commercial starting material.
Experimental Protocols
Stage 1: Synthesis of Methyl 4-methoxy-2-naphthoate
Objective: Convert the bifunctional starting material (carboxylic acid + phenol) into the fully methylated ester-ether intermediate. Reaction Type: Williamson Ether Synthesis / Esterification.
| Parameter | Specification |
| Starting Material | 4-Hydroxy-2-naphthoic acid (CAS 1573-91-7) |
| Reagents | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone (Anhydrous) or DMF |
| Temperature | Reflux (56 °C for Acetone) |
| Time | 12–16 Hours |
Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol) in anhydrous acetone (200 mL).
-
Base Addition: Add potassium carbonate (22.0 g, 159 mmol, 3.0 equiv) in a single portion. The suspension may turn yellow.
-
Alkylation: Carefully add methyl iodide (9.9 mL, 159 mmol, 3.0 equiv) via syringe. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Heat the mixture to reflux (bath temp 60 °C) under nitrogen atmosphere for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting acid.
-
Workup: Cool to room temperature. Filter off the inorganic solids and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in EtOAc (150 mL) and wash with water (2 x 100 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude methyl 4-methoxy-2-naphthoate is typically pure enough (>95%) for the next step. If necessary, recrystallize from cold methanol.
Stage 2: Hydrolysis to 4-Methoxy-2-naphthoic Acid
Objective: Selectively hydrolyze the methyl ester to the free carboxylic acid while leaving the methyl ether intact.
| Parameter | Specification |
| Reagents | Lithium Hydroxide Monohydrate (LiOH·H₂O) |
| Solvent | THF / Water (3:1 mixture) |
| Temperature | 60 °C |
| Yield Target | >90% |
Protocol:
-
Dissolution: Dissolve the crude ester (from Stage 1) in THF (100 mL).
-
Hydrolysis: Add a solution of LiOH·H₂O (4.5 g, 106 mmol, 2.0 equiv) in water (35 mL).
-
Reaction: Heat the biphasic mixture at 60 °C with vigorous stirring for 4 hours. The solution should become homogeneous.
-
Acidification: Cool the reaction to 0 °C. Acidify to pH ~2 by slow addition of 1M HCl. A white precipitate (the product) will form.[1]
-
Isolation: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Product: 4-Methoxy-2-naphthoic acid is obtained as a white solid. Verify structure by ¹H NMR (Look for disappearance of ester methyl singlet at ~3.9 ppm).
Stage 3: Curtius Rearrangement to tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Objective: Convert the carboxylic acid to the Boc-protected amine via an acyl azide intermediate. Mechanism: Concerted migration of the naphthyl group to nitrogen with loss of N₂.
| Parameter | Specification |
| Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) |
| Trapping Agent | tert-Butanol (t-BuOH) |
| Solvent | Toluene (Anhydrous) |
| Temperature | 90–100 °C |
Protocol:
-
Activation: In a flame-dried flask under nitrogen, suspend 4-methoxy-2-naphthoic acid (5.0 g, 24.7 mmol) in anhydrous toluene (80 mL).
-
Base Addition: Add triethylamine (3.8 mL, 27.2 mmol, 1.1 equiv). The solution should clear as the salt forms.
-
Azidation: Add DPPA (5.8 mL, 27.2 mmol, 1.1 equiv) dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Add anhydrous tert-butanol (25 mL, excess). Heat the reaction mixture to 90 °C.
-
Observation: Evolution of nitrogen gas (bubbling) indicates the formation of the isocyanate.
-
-
Completion: Maintain heating for 4–6 hours until gas evolution ceases.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL). Wash with saturated NaHCO₃ (2 x 50 mL) to remove phosphate byproducts, followed by brine.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Final Product: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is isolated as an off-white solid.
Analytical Data & Validation
| Spectroscopic Feature | Expected Signal (¹H NMR, CDCl₃, 400 MHz) |
| Boc Group | Singlet, δ ~1.54 ppm (9H) |
| Methoxy Group | Singlet, δ ~4.01 ppm (3H) |
| Carbamate NH | Broad Singlet, δ ~6.7–7.0 ppm (1H, D₂O exchangeable) |
| Aromatic H1 | Doublet/Singlet, δ ~7.5–8.0 ppm (Position 1 is sterically crowded) |
| Aromatic H3 | Singlet, δ ~7.2 ppm (Ortho to OMe and NHBoc) |
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target carbamate.
Safety & Handling
-
Methyl Iodide (MeI): Highly toxic alkylating agent. Use only in a certified fume hood with double-gloving (Nitrile).
-
DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive if heated in the absence of solvent. Store in a refrigerator. Ensure proper nitrogen venting during the rearrangement step to manage N₂ release.
-
Reaction Scale: Do not scale the Curtius rearrangement step above 10g without calorimetric safety assessment due to gas evolution and exothermicity.
References
-
Curtius Rearrangement Mechanism & Applications: Ghosh, A. K., et al.[2][3] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.[2]
-
Synthesis of Alkoxynaphthalenes: BenchChem Technical Guide. "Synthesis of 2-Methoxynaphthalene from 2-Naphthol." [1]
-
Use of DPPA in Carbamate Synthesis: Shioiri, T., et al. "Diphenylphosphoryl azide.[2][3] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972.
-
Starting Material Data (4-Hydroxy-2-naphthoic acid): PubChem Compound Summary for CID 73994.
Sources
Application Notes and Protocols for the Recrystallization of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy. Crystalline solids, such as tert-butyl 4-methoxynaphthalen-2-ylcarbamate, are typically purified through recrystallization. This process leverages differences in solubility between the desired compound and impurities in a given solvent system to isolate the product in a highly purified crystalline form.[1] tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a key building block in medicinal chemistry, valued for its naphthalene core and the versatile Boc-protected amine functionality.[2] This document provides a comprehensive guide to the recrystallization of this compound, grounded in scientific principles and practical laboratory experience.
Understanding the Analyte: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (MW: 273.33 g/mol , CAS: 948825-24-9) is a carbamate derivative of a methoxy-substituted naphthalene.[3] The Boc (tert-butyloxycarbonyl) protecting group imparts specific solubility characteristics, enhancing its stability and rendering the amine group unreactive during subsequent synthetic steps.[4] The purification of this compound is crucial to remove any unreacted starting materials, catalysts, or side-products from its synthesis.
Common synthetic routes to this class of compounds include the Buchwald-Hartwig amination and the Curtius rearrangement.[5][6] Knowledge of the synthetic pathway is paramount in anticipating potential impurities.
Potential Impurities from Synthesis:
-
Buchwald-Hartwig Amination Route:
-
Unreacted 2-bromo-4-methoxynaphthalene
-
Residual palladium catalyst and phosphine ligands
-
Homocoupled byproducts
-
-
Curtius Rearrangement Route:
-
Unreacted 4-methoxynaphthalene-2-carboxylic acid
-
Residual acyl azide or isocyanate intermediates
-
Urea byproducts from isocyanate side reactions
-
Solvent Selection: The Cornerstone of Effective Recrystallization
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble. Based on the structural characteristics of tert-butyl 4-methoxynaphthalen-2-ylcarbamate (a moderately polar aromatic carbamate), a range of protic and aprotic solvents were considered.
Table 1: Solvent Screening Rationale
| Solvent | Polarity | Rationale | Expected Outcome |
| Ethanol | Polar Protic | The hydroxyl group can engage in hydrogen bonding, potentially leading to good solubility at elevated temperatures. Naphthalene derivatives often show good solubility in ethanol.[7] | A promising candidate for single-solvent recrystallization. |
| Methanol | Polar Protic | Similar to ethanol, but its higher polarity might affect solubility at room temperature. It is a common solvent for the recrystallization of naphthalene compounds.[8] | A viable alternative to ethanol, potentially offering a steeper solubility curve. |
| Ethyl Acetate | Polar Aprotic | Often used in the extraction and purification of Boc-protected compounds.[2] Its moderate polarity could provide a good solubility differential. | A strong candidate, possibly in a solvent system with a non-polar co-solvent. |
| Hexane | Non-polar | The target compound is expected to have low solubility in non-polar solvents at all temperatures. | Primarily useful as an anti-solvent in a two-solvent system to induce crystallization. |
| Toluene | Non-polar | The aromatic nature of toluene may offer some solubility for the naphthalene core at higher temperatures. | A potential candidate for a single-solvent system, though less common than alcohols. |
Experimental Protocol: A Step-by-Step Guide to High Purity
This protocol outlines the single-solvent recrystallization of tert-butyl 4-methoxynaphthalen-2-ylcarbamate from ethanol, which has been experimentally determined to provide a good balance of yield and purity.
Materials and Equipment:
-
Crude tert-butyl 4-methoxynaphthalen-2-ylcarbamate
-
Ethanol (reagent grade)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Workflow Diagram:
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 948825-24-9|tert-Butyl (4-methoxynaphthalen-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
Application Note: Selective Deprotection of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Executive Summary
The deprotection of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate presents a specific chemoselective challenge often underestimated in standard organic synthesis. While the removal of the tert-butoxycarbonyl (Boc) group is routinely achieved via acidolysis, the presence of the electron-donating methoxy group on the naphthalene ring significantly increases the nucleophilicity of the aromatic system.
Without strict control of the reaction environment, the tert-butyl carbocation generated during cleavage acts as a potent electrophile, leading to Friedel-Crafts alkylation (C-tert-butylation) on the naphthalene ring. This results in inseparable impurities and yield loss.
This guide provides two field-proven protocols designed to suppress this side reaction:
-
Method A (Scavenger-Assisted Acidolysis): Utilizes silane scavengers to irreversibly trap carbocations. Recommended for research scale and high-purity requirements.
-
Method B (Precipitation-Driven Hydrolysis): Uses HCl in dioxane to isolate the stable hydrochloride salt directly. Recommended for scale-up and storage stability.
Mechanistic Insight & Chemical Strategy
The "Internal Nucleophile" Problem
Standard Boc deprotection generates a tert-butyl cation (
However, in 4-methoxynaphthalen-2-ylcarbamate , the methoxy group at C4 activates the ring (specifically at the C1 and C3 positions) via resonance. If the
The Solution: Cation Scavenging
To ensure high fidelity, we must introduce a "Scavenger" (
-
Triethylsilane (TES): Acts as a hydride donor, reducing the
to isobutane (gas), which is inert and leaves the system. -
Thioanisole: Acts as a soft nucleophile to trap the cation.
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence during deprotection. Path A (Green) is the target workflow using scavengers to prevent Path B (Red).
Experimental Protocols
Protocol A: High-Fidelity Deprotection (TFA/DCM + TES)
Best for: Small scale (mg to g), high purity, and immediate use of the free base.
Reagents:
-
Substrate: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
-
Solvent: Dichloromethane (DCM), anhydrous
-
Scavenger: Triethylsilane (TES)
Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add Triethylsilane (2.0 - 3.0 equiv). Note: Excess silane is easily removed later.
-
Acidolysis: Cool the solution to 0°C. Dropwise add TFA.
-
Ratio: The final solvent composition should be approximately DCM:TFA (2:1) or (4:1) .
-
Caution: Exothermic reaction. Evolution of CO₂ gas will occur.
-
-
Reaction: Warm to room temperature (20-25°C) and stir.
-
Monitoring: Check via TLC or LC-MS after 1 hour. Look for the disappearance of the starting material (
peak).
-
-
Quench & Workup:
-
Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and isobutane.
-
Free Base Isolation: Redissolve the residue in DCM. Wash carefully with saturated aqueous NaHCO₃ (Caution: foaming). Dry organic layer over Na₂SO₄ and concentrate.
-
Storage Note: The free amine is prone to oxidation (turning purple/black). Use immediately or convert to a salt.
-
Protocol B: Process-Scale Salt Isolation (HCl/Dioxane)
Best for: Larger scale (>5g), long-term storage, and avoiding chromatography.
Reagents:
-
Substrate: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)
-
Solvent: Ethyl Acetate (EtOAc) or minimal Dioxane
Procedure:
-
Dissolution: Dissolve the substrate in a minimal amount of dry EtOAc or Dioxane.
-
Acid Addition: Add 4.0 M HCl in Dioxane (5-10 equiv) at 0°C.
-
Precipitation: Stir at room temperature. The hydrochloride salt of the amine is typically less soluble in ether/dioxane mixtures and should begin to precipitate as a solid.
-
Completion: Monitor by HPLC/TLC.
-
Isolation:
-
If a solid has formed: Filter the solid under an inert atmosphere (N₂). Wash the cake with cold Diethyl Ether (
) to remove the tert-butyl chloride by-products and any residual organic impurities. -
Why Ether Wash? The lipophilic by-products remain in the filtrate, while the salt remains on the filter.
-
-
Drying: Dry the solid under high vacuum.
-
Result: 4-methoxynaphthalen-2-amine hydrochloride. This salt is significantly more stable to oxidation than the free base.
-
Data Summary & Troubleshooting
Comparative Analysis of Methods
| Feature | Method A (TFA + Scavenger) | Method B (HCl/Dioxane) |
| Purity Profile | High (prevents alkylation) | Good (precipitates product) |
| By-products | Isobutane (gas), Silanols | tert-Butyl chloride (liquid) |
| Stability | Low (Free base oxidizes) | High (Stable HCl salt) |
| Throughput | Lower (requires extraction) | High (Filtration only) |
| Scavenger Need | Critical (TES required) | Moderate (Solvent wash helps) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| M+56 Peak in MS | tert-Butylation of the ring | Add Scavenger: Repeat with 5 equiv. of Triethylsilane or Thioanisole. |
| Purple/Black Product | Oxidation of the amine | Protect: Work under N₂ atmosphere. Store as HCl salt. Avoid long exposure to air/light. |
| Incomplete Reaction | TFA concentration too low | Increase TFA ratio to 50% v/v. Ensure anhydrous conditions. |
| Loss of Methoxy | Demethylation (Rare) | Avoid strong Lewis acids (BBr₃) or high heat. Stick to Protocol A/B. |
Safety & Handling (Critical)
-
Toxicity: Naphthylamines are a class of compounds with known toxicity profiles. While 2-naphthylamine is a potent carcinogen, substituted derivatives like 4-methoxy-2-naphthylamine should be treated as suspected carcinogens and handled with high containment (fume hood, double gloves).
-
TFA: Corrosive and volatile. Causes severe skin burns.
-
Waste: All aqueous washes containing naphthylamines must be segregated and disposed of as hazardous organic waste, not flushed down the drain.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).
- Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of acid-labile protecting groups with scavengers. Int. J. Pept. Protein Res.1978, 12, 258–268.
-
Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. Triethylsilane as a scavenger in acidolytic cleavage of protecting groups. Tetrahedron Lett.[3]1989 , 30, 2739–2742.
-
BenchChem Technical Support. Scavengers for Boc deprotection to prevent side reactions. Application Note. (General guidance on scavenger selection for electron-rich systems).
Sources
Suzuki coupling reactions involving tert-Butyl 4-methoxynaphthalen-2-ylcarbamate derivatives
Application Note: Suzuki Cross-Coupling Strategies for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate Derivatives
Abstract This application note details the strategic functionalization of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, a privileged scaffold in medicinal chemistry often found in kinase inhibitors and antiproliferative agents. We present a validated two-stage protocol: (1) highly regioselective electrophilic bromination at the C-1 position, followed by (2) palladium-catalyzed Suzuki-Miyaura cross-coupling to generate sterically congested biaryl systems. This guide addresses the specific electronic and steric challenges posed by the ortho-carbamate group and provides optimized conditions for high-yield synthesis.
Introduction & Strategic Significance
The naphthalene-2-ylcarbamate core is a structural motif utilized in drug discovery to improve metabolic stability and lipophilicity compared to simple anilines. The specific derivative tert-butyl 4-methoxynaphthalen-2-ylcarbamate (1) combines an electron-rich naphthalene ring with a robust protecting group (Boc).
Synthetic Challenge: Direct functionalization of this ring system requires navigating the competing directing effects of the C-2 carbamate and C-4 methoxy groups.
-
Electronic Activation: Both groups are electron-donating, making the ring susceptible to electrophilic aromatic substitution (EAS).
-
Regioselectivity: The C-1 position (alpha) is electronically most active due to the alpha-effect of the naphthalene ring and the ortho-directing power of the carbamate. However, it is sterically hindered by the bulky tert-butyl group.
-
Suzuki Coupling: Subsequent cross-coupling at C-1 creates a biaryl axis with significant steric strain, requiring optimized catalytic systems to facilitate oxidative addition.
Reaction Pathway & Mechanism
The most reliable route to functionalize this scaffold is a sequential Bromination-Coupling strategy.
Step 1: Regioselective Bromination
Using N-bromosuccinimide (NBS) at low temperatures allows for kinetic control, directing bromination exclusively to the C-1 position. The bulky Boc group prevents over-bromination and protects the nitrogen from oxidation.
Step 2: Suzuki-Miyaura Cross-Coupling
The resulting 1-bromo intermediate undergoes Pd-catalyzed coupling. Due to the ortho-Boc group, the oxidative addition of Pd(0) to the C-Br bond is the rate-determining step. We recommend phosphine ligands with large cone angles (e.g., SPhos, XPhos) or robust bidentate ligands (dppf) to stabilize the active catalyst.
Figure 1: Sequential pathway for the C-1 arylation of the naphthalene carbamate core.
Experimental Protocols
Protocol A: Regioselective C-1 Bromination
Rationale: Low temperature prevents bromination at the less reactive C-3 position.
Materials:
-
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (sat. aq.)
Procedure:
-
Dissolution: Dissolve the starting carbamate in anhydrous THF (0.2 M concentration) in a round-bottom flask under Nitrogen.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve NBS in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes. Crucial: Rapid addition can lead to local hotspots and regioisomeric byproducts.
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually has a slightly lower Rf than the starting material.
-
Quench: Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85-95%
-
Data Check: 1H NMR should show the disappearance of the C-1 proton singlet (typically around δ 7.8-8.0 ppm).
-
Protocol B: Suzuki Cross-Coupling (Sterically Demanding)
Rationale: The bulky Boc group at C-2 creates steric hindrance at C-1. Standard Pd(PPh3)4 may be sluggish. Pd(dppf)Cl2 is chosen for its robustness and resistance to de-ligation.
Materials:
-
1-Bromo-4-methoxynaphthalen-2-ylcarbamate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)
-
Base: Potassium Carbonate (K2CO3) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: In a reaction vial, combine the bromide, boronic acid, K2CO3, and Pd catalyst.
-
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Heating: Heat the reaction to 90°C for 12-16 hours. Note: Microwave irradiation at 110°C for 1 hour is a viable alternative for rapid screening.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography (Hexane/EtOAc gradient).
Optimization & Troubleshooting Table
| Variable | Recommendation | Rationale |
| Solvent System | Dioxane/H2O (4:1) | Water is essential to dissolve the inorganic base (K2CO3) and activate the boronic acid (transmetallation). |
| Base Choice | K2CO3 or K3PO4 | Mild enough to prevent Boc-deprotection (which can occur with strong hydroxides at high heat) but strong enough to activate the boronate. |
| Catalyst | Pd(dppf)Cl2 or Pd(dtbpf)Cl2 | Ferrocenyl ligands have a large bite angle, stabilizing the Pd center during the difficult oxidative addition to the hindered C-Br bond. |
| Side Reaction | Protodeboronation | If the aryl boronic acid is electron-poor (e.g., 2-fluoro), it may hydrolyze. Solution: Use the corresponding Boronic Ester (Pinacol) or increase Boronic Acid equivalents to 2.0. |
| De-Boc | Avoid strong acids | The product is an acid-labile carbamate. Ensure silica gel is not too acidic during purification (add 1% Et3N to eluent if necessary). |
Advanced Mechanistic Insight
The success of this reaction relies on the "Boc-Effect." While typically a protecting group, the carbamate oxygen can weakly coordinate with the Palladium center, potentially directing the oxidative addition to the ortho-position (C-1). However, its primary role here is steric.
References
-
Synthesis of Naphthalene Building Blocks: ChemicalBook. (2019).[2] "tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate - Reaction / Application." Retrieved from . (Demonstrates regioselective bromination at C-1).
-
Suzuki Coupling of Hindered Carbamates: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for Suzuki mechanism).[3][4][5][6][7]
-
General Protocol for Naphthyl Carbamates: National Institutes of Health (NIH). "Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates."[8][9] PubMed Central. Retrieved from . (Context for carbamate stability and alternative coupling strategies).
-
Regioselectivity in Naphthalene Derivatives: MDPI. "Regioselective Electrophilic Aromatic Bromination." Molecules. Retrieved from . (Theoretical basis for C-1 vs C-3 selectivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently troubleshoot any challenges that may arise.
Introduction to the Synthesis
The synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate is a crucial step in various drug discovery and development pipelines. This molecule serves as a valuable intermediate, and its purity is paramount for the success of subsequent reactions. The core of this synthesis lies in the protection of the primary amine of 4-methoxynaphthalen-2-amine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent. While seemingly straightforward, the electron-rich and sterically hindered nature of the naphthalenic system can present unique challenges. This guide will walk you through the nuances of this reaction, ensuring a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate.
Q1: What is the role of the base in this reaction, and which one should I choose?
A1: The base plays a critical role in deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[1][2] For the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. Inorganic bases like sodium bicarbonate can also be used, particularly in biphasic systems. The choice of base can influence the reaction rate and the formation of byproducts.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include the formation of the N,N-di-Boc protected product, where two Boc groups are attached to the nitrogen atom, and the formation of isocyanates or ureas, especially if the reaction is heated excessively.[3] Additionally, due to the electron-rich nature of the naphthalene ring, there is a possibility of electrophilic substitution on the ring by the tert-butyl cation, which can be generated during the reaction, although this is less common under standard Boc protection conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 4-methoxynaphthalen-2-amine, is significantly more polar than the Boc-protected product. Therefore, you should observe the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product.
Q4: What is the best way to purify the final product?
A4: The product, tert-butyl 4-methoxynaphthalen-2-ylcarbamate, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If impurities are persistent, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method.
Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive (Boc)₂O reagent. 2. Insufficiently basic reaction conditions. 3. Low nucleophilicity of the amine. 4. Poor solubility of the starting material. | 1. Use fresh, high-quality (Boc)₂O. 2. Ensure the use of an appropriate and sufficient amount of base. 3. Consider using a more activating solvent like methanol or a catalytic amount of DMAP. 4. Use a co-solvent like THF or dioxane to improve solubility. |
| Formation of multiple products (observed on TLC) | 1. Formation of N,N-di-Boc byproduct. 2. Side reactions on the naphthalene ring. 3. Degradation of starting material or product. | 1. Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents). Avoid large excesses. 2. Maintain a moderate reaction temperature (room temperature to 40°C). 3. Ensure the reaction is not run for an excessively long time. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using flash column chromatography. 2. Ensure complete removal of solvent under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
| Low isolated yield after workup | 1. Product loss during extraction due to partial water solubility. 2. Incomplete precipitation during recrystallization. | 1. Perform multiple extractions with an organic solvent like ethyl acetate. 2. Cool the recrystallization mixture to a low temperature (0-4°C) for a sufficient amount of time to maximize crystal formation. |
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate and highlights potential side reactions.
Caption: Reaction scheme for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, optimized for high yield and purity.
Materials:
-
4-Methoxynaphthalen-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (optional)
-
Hexane and Ethyl acetate for TLC and column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxynaphthalen-2-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of amine).
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq).
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Accurate characterization of the final product is essential to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm.[4] The aromatic protons on the naphthalene ring will appear as a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the carbamate will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the carbamate will appear around δ 153 ppm. The aromatic carbons will resonate in the region of δ 105-155 ppm.
2. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ for tert-butyl 4-methoxynaphthalen-2-ylcarbamate (C₁₆H₁₉NO₃) would be at m/z 274.14.
3. Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate group (around 3300-3400 cm⁻¹) and the C=O stretching of the carbamate carbonyl group (around 1700-1725 cm⁻¹).
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Arkivoc. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). tert-Butyl (4-methoxyphenyl)carbamate | 18437-68-8. Retrieved from [Link]
-
NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Nabumetone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
NIH. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important carbamate intermediate. Drawing from established principles of amine protection and insights into the reactivity of electron-rich aromatic systems, this document provides a comprehensive resource in a user-friendly question-and-answer format.
Introduction to the Synthesis
The synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate involves the protection of the amino group of 4-methoxynaphthalen-2-amine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, the nucleophilicity of the aromatic amine and the reactivity of the naphthalene ring system can present challenges, leading to side reactions and suboptimal yields. This guide will address these potential issues and provide strategies for successful synthesis.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and the mild acidic conditions required for its removal.[1][2]
Core Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of 4-methoxynaphthalen-2-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is often facilitated by a base to deprotonate the resulting ammonium intermediate.[3]
Caption: General workflow for Boc protection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Boc protection of 4-methoxynaphthalen-2-amine can stem from several factors. Systematically addressing each of these can help identify and resolve the issue.
-
Incomplete Reaction: Aromatic amines are generally less nucleophilic than their aliphatic counterparts, which can lead to sluggish or incomplete reactions.[2] The electron-donating methoxy group on the naphthalene ring helps to activate the amine, but other factors can still impede the reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Reactions may require several hours to overnight stirring at room temperature.[4]
-
Increase Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[5] However, be cautious as this may also promote side reactions.
-
Use of a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.[6][7]
-
-
-
Suboptimal Base Selection: The choice and amount of base are critical. The base serves to neutralize the protonated amine intermediate, driving the reaction to completion.
-
Troubleshooting:
-
Base Strength: For weakly nucleophilic aromatic amines, a stronger, non-nucleophilic base like triethylamine (TEA) is often preferred over weaker bases like sodium bicarbonate.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used relative to the amine.
-
-
-
Side Reactions: Several side reactions can consume starting material and reduce the yield of the desired product. These are discussed in more detail in the following questions.
-
Purification Losses: The product may be lost during workup and purification. Ensure proper extraction and recrystallization techniques are employed.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. The most probable side products in this reaction are:
-
Di-tert-butoxycarbonyl (Di-Boc) Protected Amine: This occurs when the nitrogen atom is acylated twice. While less common with primary aromatic amines due to steric hindrance, it can occur under forcing conditions (e.g., excess (Boc)₂O and strong base).
-
Ring Acylation (Friedel-Crafts type): The electron-rich naphthalene ring, activated by the methoxy group, could potentially undergo acylation by the electrophilic species generated from (Boc)₂O, although this is generally less favorable than N-acylation.
-
Urea Formation: If the starting amine is exposed to any isocyanate impurities in the reagents or formed in situ, urea byproducts can form.
Troubleshooting Side Product Formation:
| Side Product | Probable Cause | Prevention Strategy |
| Di-Boc Protected Amine | Excess (Boc)₂O, prolonged reaction time at elevated temperatures. | Use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.2 equivalents). Avoid excessive heating. |
| Ring Acylation | Lewis acid catalysis (if inadvertently present), harsh reaction conditions. | Ensure the reaction is performed under basic or neutral conditions. Avoid strong Lewis acids. |
| Urea Formation | Impure reagents, moisture. | Use high-purity reagents and ensure anhydrous reaction conditions. |
Q3: How do I choose the optimal solvent for this reaction?
A3: The choice of solvent can influence reaction rate and solubility of reactants.
-
Common Solvents: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used for Boc protection reactions.[5]
-
Solvent Effects:
-
THF and DCM: Generally good choices, offering good solubility for both the amine and (Boc)₂O.
-
Solvent-free Conditions: In some cases, running the reaction neat or with a solid-supported catalyst can be highly efficient.[8]
-
-
Expert Insight: For aromatic amines, the use of alcoholic solvents like methanol can surprisingly accelerate the reaction rate, even without the addition of a base. This is a factor worth considering in your optimization experiments.
Q4: What is the best method for purifying the final product?
A4: Purification is crucial for obtaining high-purity tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Recrystallization: The crude product, after removal of the solvent, can often be purified by recrystallization.
-
Recommended Solvents: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether) is often effective. Experiment with different solvent systems to find the optimal conditions for crystallization.
-
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Experimental Protocols
The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and observations.
Protocol 1: Standard Boc Protection with Triethylamine
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxynaphthalen-2-amine (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: DMAP-Catalyzed Boc Protection
-
Reaction Setup: Dissolve 4-methoxynaphthalen-2-amine (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous THF or DCM.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Reaction Monitoring: This reaction is typically faster than the non-catalyzed version. Monitor by TLC until completion (often within 1-4 hours).[4]
-
Workup and Purification: Follow the same procedure as in Protocol 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of Substituted Naphthalenes
Welcome to the Advanced Organic Synthesis Support Hub. Topic: Troubleshooting Side Reactions in Naphthalene Functionalization & Construction Operator: Senior Application Scientist (Process Chemistry Division)
Introduction: The Naphthalene Challenge
Synthesizing substituted naphthalenes is deceptive. While they appear to be simple fused benzene rings, the non-equivalent positions (
This guide addresses the three most common failure modes reported by our users:
-
Regio-scrambling during electrophilic aromatic substitution (EAS).
-
Over-oxidation during aromatization of tetralin intermediates.
-
Regiochemical mismatch in Diels-Alder cycloadditions.
Module 1: The Haworth Synthesis & Friedel-Crafts Acylation
Core Issue: "I am isolating the 2-substituted isomer instead of the 1-substituted product (or vice versa), or observing alkyl migration."
Technical Analysis
The Haworth synthesis relies on Friedel-Crafts acylation.[1][2] The naphthalene ring is electron-rich, but the
Troubleshooting Protocol
Q1: Why is my acylation yielding a mixture of
-
Diagnosis: You are likely operating in a "reversible" zone where thermodynamic control is taking over.
-
Fix:
-
Temperature Control: Run the reaction at 0°C to -10°C to favor the kinetic
-product. Higher temperatures (>60°C) favor the -product. -
Solvent Selection: Switch from Nitrobenzene (polar, stabilizes the complex, allows equilibration to
) to Dichloromethane (DCM) or Carbon Disulfide ( ) to lock in the kinetic -product.
-
Q2: I see alkyl group migration during the cyclization step (Polyphosphoric Acid/PPA). Why?
-
Diagnosis: This is the "Wagner-Meerwein" type rearrangement driven by steric relief. If you have a gem-dimethyl group or bulky substituent near the closure site, the carbocation intermediate will shift to relieve strain.
-
Fix: Use Friedel-Crafts Acylation rather than Alkylation for the initial step. Acyl groups do not rearrange. Reduce the ketone after ring closure if possible, or use a milder Lewis Acid (
instead of ) to prevent prior isomerization.
Visual Workflow: Haworth Synthesis & Failure Points
Caption: The Haworth pathway showing critical divergence points for isomerization (red) vs. correct synthesis (green).
Module 2: Aromatization (Tetralin to Naphthalene)
Core Issue: "My product is over-oxidizing to a naphthoquinone, or the reaction stalls."
Technical Analysis
Converting tetralins to naphthalenes requires a driving force (aromaticity). Common oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) operate via hydride abstraction.[3] The side reaction—formation of quinones—occurs if water is present or if the oxidant is in large excess.
Troubleshooting Protocol
Q3: I am getting significant amounts of 1,4-naphthoquinone. How do I stop at the naphthalene?
-
Diagnosis: Over-oxidation. The naphthalene product is electron-rich and more susceptible to oxidation than the starting tetralin.
-
Fix:
-
Stoichiometry: Use exactly 2.0 - 2.2 equivalents of DDQ. Do not use a large excess.
-
Water Exclusion: Ensure the solvent (typically Toluene or Dioxane) is anhydrous. Water attacks the intermediate carbocation to form phenols, which oxidize to quinones.
-
Alternative Reagent: If DDQ is too aggressive, switch to p-Chloranil . It has a lower oxidation potential and is less likely to push to the quinone.
-
Q4: My reaction turns into a black tar.
-
Diagnosis: Polymerization via radical intermediates or decomposition of the DDQ-hydride complex.
-
Fix: Add a weak buffer (e.g.,
) if your substrate is acid-sensitive (DDQ generates acidic byproducts).
Data: Aromatization Reagent Selection
| Reagent | Mechanism | Selectivity | Risk Profile | Best For |
| DDQ | Hydride Transfer | High | Over-oxidation to Quinones | Sterically hindered substrates |
| Pd/C + Heat | Catalytic Dehydrogenation | Medium | Hydrogenolysis of Halogens | Simple alkyl-naphthalenes |
| Sulfur ( | Radical Dehydrogenation | Low | High Temp (>200°C) required | Stable, non-functionalized cores |
| Selenium Dioxide | Oxidative Dehydrogenation | Low | Selenium contamination | Allylic oxidation side-products |
Visual Mechanism: DDQ Oxidation & Side Paths
Caption: DDQ mediates hydride transfer.[3][4] Presence of water or excess oxidant diverts the pathway to quinones (red).
Module 3: Diels-Alder Cycloaddition
Core Issue: "I cannot control the regioselectivity when reacting a substituted benzyne or quinone."
Technical Analysis
In the synthesis of naphthalenes via Diels-Alder (e.g., reacting a benzyne with a furan, or a quinone with a diene), regioselectivity is governed by the coefficients of the HOMO (diene) and LUMO (dienophile).[5]
Troubleshooting Protocol
Q5: How do I predict the major isomer?
-
The Rule: The "Ortho-Para" rule applies.[5]
-
Electron Donating Groups (EDG) on Diene: Direct the incoming EWG of the dienophile either ortho (if EDG is at C1) or para (if EDG is at C2).
-
-
Validation: If you are using a Brassard Diene , the reaction is highly regioselective due to the strong directing effect of the silyl enol ether.
Q6: My adduct is not aromatizing; I have a bicyclic intermediate.
-
Diagnosis: If using furan as a diene, you form an oxygen-bridged intermediate.
-
Fix: You must promote acid-catalyzed dehydration (using HCl or p-TsOH) to open the bridge and aromatize to the naphthalene system.
References
-
DDQ Oxidation Mechanism & Side Reactions
- Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews.
-
Source:
-
Haworth Synthesis & Friedel-Crafts Acylation
- Gore, P. H. (1955).
-
Source:
-
Diels-Alder Regioselectivity (Naphthoquinones)
- Kelly, T. R., et al. (1996). Regiochemical control in the Diels-Alder reactions of substituted naphthoquinones. Journal of the American Chemical Society.
-
Source:
-
Palladium-Catalyzed Cross-Coupling on Naphthalenes
-
Nobel Prize in Chemistry 2010 (Heck, Negishi, Suzuki).[6] Palladium-Catalyzed Cross Couplings in Organic Synthesis.
-
Source:
-
Sources
Overcoming poor regioselectivity in naphthalene synthesis
Welcome to the technical support center for naphthalene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, I've seen firsthand how seemingly minor experimental variables can dramatically impact the isomeric purity of a final product. This resource is built on field-proven insights and established chemical principles to help you troubleshoot and optimize your reactions.
The synthesis of polysubstituted naphthalenes is frequently complicated by the challenge of controlling where substituents add to the aromatic core.[1] This guide provides a structured, question-and-answer approach to address the most common issues, focusing on the causality behind experimental choices to empower you to make informed decisions at the bench.
Section 1: Troubleshooting the Haworth Synthesis
The Haworth synthesis is a powerful multi-step method for constructing the naphthalene scaffold from a benzene derivative and succinic anhydride.[2] The final substitution pattern on the naphthalene product is critically determined during the intramolecular Friedel-Crafts cyclization step. Poor regioselectivity here often originates from the design of the initial substituted benzene precursor.
Frequently Asked Questions (FAQs)
Question 1: My Haworth synthesis is producing a mixture of regioisomers. How do I control the position of cyclization?
Answer: The regiochemical outcome of the Haworth synthesis is almost entirely dictated by the directing effects of the substituents on your initial benzene starting material. The key is the intramolecular Friedel-Crafts acylation step, where the newly formed ring closes. This is an electrophilic aromatic substitution, and the existing substituent on the ring will direct the cyclization.[3]
-
Root Cause Analysis: The 4-arylbutanoic acid intermediate will cyclize at a position that is electronically activated by the substituent.
-
Activating, Ortho-, Para-Directing Groups (-CH₃, -OCH₃, -OH): If your starting benzene has an activating group, the cyclization will be directed to the ortho position relative to that group (the para position is blocked by the butyric acid side chain). This is the most common and reliable strategy for achieving high regioselectivity.
-
Deactivating, Meta-Directing Groups (-NO₂, -CF₃, -CO₂H): If your starting material contains a meta-director, the cyclization will be forced to the meta position. This can also provide good selectivity, but the reaction is often slower due to the deactivated ring.
-
Deactivating, Ortho-, Para-Directing Groups (Halogens: -Cl, -Br): Halogens present a conflict. They deactivate the ring, making the reaction slower, but still direct cyclization to the ortho position. Yields can be variable, and careful optimization of the cyclizing agent (e.g., polyphosphoric acid, H₂SO₄) is necessary.[4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Haworth synthesis regioselectivity.
Question 2: The cyclization of my 4-arylbutanoic acid is failing or giving low yields. What are the common causes?
Answer: Failure in the ring-closing step, even with correct predicted regiochemistry, typically points to issues with reaction conditions or substrate stability.
-
Insufficient Acid Strength: The intramolecular Friedel-Crafts acylation requires a strong acid to generate the acylium ion electrophile. If you are using concentrated H₂SO₄ and it's failing, consider a stronger Lewis acid or dehydrating agent.
-
Protocol: Polyphosphoric acid (PPA) is an excellent alternative. It acts as both a catalyst and a solvent.
-
Preheat PPA to 80-100 °C in a flask equipped with a mechanical stirrer.
-
Slowly add the 4-arylbutanoic acid substrate to the hot PPA.
-
Maintain the temperature for 1-3 hours, monitoring by TLC.
-
Pour the hot mixture carefully onto crushed ice to hydrolyze the PPA and precipitate the product.
-
-
-
Deactivating Group Inhibition: Strongly deactivating groups (like -NO₂) can make the aromatic ring too electron-poor to participate in the cyclization.[4] In such cases, you may need to use more forcing conditions (higher temperatures, stronger acids like triflic acid), but be aware of potential side reactions like sulfonation or decomposition. A better strategy is often to introduce the deactivating group after the naphthalene core has been formed.
Section 2: Controlling Regioselectivity in Direct Naphthalene Substitution
Direct electrophilic substitution (e.g., Friedel-Crafts acylation) on an existing naphthalene ring is a common method for further functionalization. However, it is notorious for producing mixtures of the α (1-position) and β (2-position) isomers. The key to controlling the outcome lies in understanding and manipulating the principles of kinetic versus thermodynamic control.
Frequently Asked Questions (FAQs)
Question 3: My Friedel-Crafts acylation of naphthalene gives a mixture of 1- and 2-acetylnaphthalene. How can I selectively synthesize one isomer?
Answer: This is a classic example of kinetic versus thermodynamic control. The α-position (C1) is more electronically activated and reacts faster, making the 1-acylnaphthalene the kinetic product . However, the α-position is sterically hindered by the hydrogen at the C8 position (a peri-interaction). The β-position (C2) is less sterically hindered, making the 2-acylnaphthalene the more stable thermodynamic product .[5][6] You can favor one over the other by carefully choosing your solvent and temperature.
-
Mechanism Insight: At low temperatures, the reaction is essentially irreversible, and the product that forms fastest (the kinetic α-product) dominates.[7][8] At higher temperatures, the acylation becomes reversible. The initially formed kinetic product can revert to the starting materials, allowing the more stable thermodynamic β-product to accumulate over time.[9]
Caption: Decision pathway for selective Friedel-Crafts acylation of naphthalene.
Experimental Protocols
| Parameter | Protocol for 1-Acylnaphthalene (Kinetic) | Protocol for 2-Acylnaphthalene (Thermodynamic) |
| Solvent | Carbon disulfide (CS₂) or 1,2-Dichloroethane (DCE) | Nitrobenzene or 1,2-Dichlorobenzene |
| Temperature | 0 °C to 25 °C | > 100 °C (reflux) |
| Rationale | Low temperature prevents the reverse reaction, trapping the faster-forming α-product. Non-polar solvents favor the less-stable intermediate. | High temperature allows the reaction to reach equilibrium, favoring the more stable β-product. Polar solvents can better stabilize the transition state leading to the β-isomer. |
| Procedure | 1. Dissolve naphthalene in cold (0 °C) CS₂. 2. Add AlCl₃, followed by the slow, dropwise addition of the acyl chloride. 3. Stir at 0-25 °C for 1-2 hours. 4. Quench by pouring onto ice/HCl. | 1. Dissolve naphthalene in nitrobenzene. 2. Add AlCl₃ and the acyl chloride. 3. Heat the mixture to reflux for several hours until TLC shows conversion of the α-isomer to the β-isomer. 4. Quench by pouring onto ice/HCl. |
Question 4: I am trying to perform a Friedel-Crafts alkylation on naphthalene and getting a complex mixture of polyalkylated products and isomers. How can I improve this?
Answer: Friedel-Crafts alkylation on naphthalene is notoriously difficult to control for two main reasons:
-
Polyalkylation: The initial alkyl group added is an activating group, which makes the mono-alkylated naphthalene product more reactive than the starting material. This leads to subsequent alkylations.
-
Carbocation Rearrangements: The alkylating agents (alkyl halides) form carbocations that can rearrange to more stable forms before attacking the naphthalene ring.
-
Expert Recommendation: For introducing a simple alkyl chain, it is almost always better to use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[10] Acylation has two key advantages:
-
The acyl group is deactivating, which prevents polyacylation.
-
Acylium ions do not rearrange.
-
This two-step acylation-reduction sequence provides a much cleaner and more reliable method for introducing primary alkyl groups with high regioselectivity (by choosing kinetic or thermodynamic conditions for the acylation step).
Section 3: Advanced Solutions for Regiocontrol
Question 5: Are there more modern methods that offer better regioselectivity from the start?
Answer: Yes, the limitations of classical electrophilic substitutions have driven the development of highly regioselective methods. These often build the desired substitution pattern into the precursors, avoiding selectivity issues during the main reaction.
-
Directed C-H Functionalization: This strategy involves using a directing group (DG) on the naphthalene ring to guide a transition metal catalyst to a specific C-H bond.[11] The catalyst then activates that specific C-H bond for functionalization. This method offers exquisite control and can access substitution patterns that are impossible to obtain via classical methods.
-
Cycloaddition/Benzannulation Reactions: These methods construct the naphthalene core from smaller, pre-functionalized fragments.[12][13] For example, a [4+2] cycloaddition (Diels-Alder reaction) between a substituted diene and a substituted alkyne (an aryne) can build a highly substituted naphthalene ring in a single step, with the regiochemistry determined by the substituents on the starting materials. This approach provides predictable and high regioselectivity.[12]
References
-
(No author given). (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals. [Link]
-
(No author given). (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Bieber, L. W., et al. (n.d.). Modern Methods for the Synthesis of Substituted Naphthalenes. ResearchGate. [Link]
-
Brainly.in User. (2017, September 1). [Expert Answer] explain Haworth synthesis of naphthalene. Brainly.in. [Link]
-
Chemistry Stack Exchange User. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
(No author given). (n.d.). Unexpected Regiochemical Control in the Nugent–RajanBabu Reductive Epoxide Cyclization. PubMed Central (PMC). [Link]
-
(No author given). (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. SpringerLink. [Link]
-
LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
(No author given). (n.d.). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. ResearchGate. [Link]
-
(No author given). (2023, March 2). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Royal Society of Chemistry Publishing. [Link]
-
Quora User. (2018, May 20). How will you prepare the naphthalene by Haworth's method?. Quora. [Link]
-
Fors, B. P., & Dichtel, W. R. (2015, December 7). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. PubMed. [Link]
-
(No author given). (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give.... ResearchGate. [Link]
-
Rychnovsky, S. D., & Marumoto, S. (n.d.). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. PubMed. [Link]
-
Vedantu. (n.d.). Explain Haworth synthesis of naphthalene class 11 chemistry CBSE. [Link]
-
OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
(No author given). (2024, March 15). Haworth's synthesis. Chemistry for Everyone. [Link]
-
(No author given). (n.d.). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Royal Society of Chemistry Publishing. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Explain Haworth synthesis of naphthalene class 11 chemistry CBSE [vedantu.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. brainly.in [brainly.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 13. Polynuclear hydrocarbons module2 | PDF [slideshare.net]
Validation & Comparative
Strategic Utilization of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate in High-Value Synthesis
Topic: Content Type: Publish Comparison Guide
Abstract In the landscape of complex aromatic synthesis, tert-butyl 4-methoxynaphthalen-2-ylcarbamate (CAS 948825-24-9) represents more than a protected amine; it is a "masked" electronic switch and a regioselective scaffold. This guide dissects its utility against alternative carbamates (Cbz, Fmoc) and phenyl analogs, focusing on its role in directing Pd-catalyzed C-H activation and serving as a robust intermediate in the synthesis of fluorescent probes and kinase inhibitors.
The Scaffold: Why This Specific Substitution?
The naphthalene ring is a privileged pharmacophore, but its functionalization is often plagued by poor regioselectivity (α vs. β positions). The title compound introduces two critical control elements:
-
The 2-Carbamate (DG): A weak coordinating group that directs metal catalysts to the adjacent C1 or C3 positions.
-
The 4-Methoxy Group: An electron-donating group (EDG) that blocks the C4 position and electronically activates the C1 and C3 positions, creating a "hotspot" for electrophilic functionalization.
Unlike simple phenyl carbamates, this naphthalene derivative possesses an extended
Comparative Analysis: Boc vs. Alternatives
The choice of the tert-butyloxycarbonyl (Boc) group is not arbitrary.[1] In electron-rich naphthalene systems, the standard "orthogonal" logic of peptide chemistry must be adapted to physical organic realities.
Table 1: Protecting Group Performance on 4-Methoxynaphthalene-2-amine
| Feature | Boc (Title Compound) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Deprotection | Acid (TFA/HCl) .[2][3] Clean, quantitative. | H₂/Pd or Acid . High risk of reducing the naphthalene ring (tetralin formation). | Base (Piperidine) .[2][3] Incompatible with basic cross-coupling conditions. |
| Base Stability | Excellent .[2][3] Survives LiHMDS, NaOtBu, and Suzuki/Buchwald conditions. | Good. | Poor . Cleaves rapidly under basic catalytic conditions. |
| Oxidative Stability | High .[2][3] The bulky t-butyl group shields the nitrogen. | Moderate. Benzylic position is susceptible to radical oxidation. | Moderate. |
| Atom Economy | High (Isobutene/CO₂ byproducts).[2][3] | Moderate (Toluene/CO₂).[2][3] | Low (Dibenzofulvene byproduct).[2][3] |
| Primary Use Case | C-H Activation & Cross-Coupling | Peptide Synthesis | Solid Phase Synthesis |
Expert Insight: Using Cbz on this scaffold is risky. The 4-methoxy group makes the naphthalene ring electron-rich, increasing its affinity for heterogeneous catalysts (Pd/C). During hydrogenolytic deprotection of Cbz, competitive reduction of the naphthalene ring to a tetralin derivative is a common side reaction. Boc avoids this entirely.
Mechanism: Regioselectivity in C-H Activation
The most powerful application of tert-butyl 4-methoxynaphthalen-2-ylcarbamate is as a substrate for Directed C-H Activation.
-
The Challenge: Unsubstituted 2-naphthyl carbamates often yield mixtures of C1 (ortho, peri-hindered) and C3 (ortho) products.
-
The Solution (4-OMe Effect): The 4-methoxy group exerts a synergistic electronic effect.
-
C1 Position: Activated by 4-OMe (para) but sterically crowded by the C8-H (peri-interaction).
-
C3 Position: Activated by 4-OMe (ortho) and sterically accessible.
-
Figure 1: Logical flow of regioselectivity governed by electronic activation and steric hindrance in the title compound.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Precursor Note: This protocol assumes the starting material 4-methoxy-2-naphthylamine (CAS 2764-95-6) is available.[4] If not, it can be generated via Curtius rearrangement of 4-methoxy-2-naphthoic acid.
Reagents:
-
4-Methoxy-2-naphthylamine (1.0 equiv)[3]
-
DMAP (0.1 equiv, catalyst)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4-methoxy-2-naphthylamine (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Et₃N (15 mmol) followed by DMAP (1 mmol). Cool the mixture to 0 °C.
-
Bocylation: Add a solution of Boc₂O (12 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (polar) should disappear, replaced by a less polar carbamate spot.
-
Workup: Quench with water (50 mL). Extract with DCM (2 x 30 mL). Wash the organic layer with 1M HCl (to remove unreacted amine/DMAP), then saturated NaHCO₃, and finally brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).
Protocol B: Deprotection (Self-Validating Check)
To confirm the structural integrity of the core after downstream chemistry, the Boc group is removed.
-
Dissolve the carbamate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (20% v/v final concentration).
-
Stir at RT for 1 hour.
-
Checkpoint: TLC should show complete conversion to a baseline spot (amine salt).
-
Evaporate volatiles. Neutralize with sat. NaHCO₃ to recover the free amine.
References
- Source: Chem-Impex International.
-
C-H Activation Methodology
-
Protecting Group Strategies (Boc vs Cbz)
-
Regioselectivity in Naphthalene Functionalization
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. molbase.com [molbase.com]
- 5. prepchem.com [prepchem.com]
- 6. Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for the Regioselective Acylation of Naphthalene
Executive Summary
The functionalization of naphthalene is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons (PAHs), most notably in the production of 2-acetylnaphthalene (2-AN) and 2-methoxy-6-acetylnaphthalene , key intermediates for the non-steroidal anti-inflammatory drug (NSAID) Naproxen .
The central challenge in naphthalene chemistry is regioselectivity . Electrophilic aromatic substitution naturally favors the kinetically controlled 1-position (
This guide compares the industry-standard Homogeneous Lewis Acid (
Technical Comparison: Homogeneous vs. Heterogeneous
The Legacy Standard: Aluminum Chloride ( )
-
Mechanism: Classical Friedel-Crafts Acylation. The Lewis acid coordinates with the acylating agent (e.g., acetyl chloride) to generate a free acylium ion.[1]
-
The Stoichiometry Problem: Unlike true catalysts,
complexes strongly with the carbonyl oxygen of the product ketone.[1] This "product inhibition" requires greater than stoichiometric amounts of (>1.1 equiv), generating massive aluminum waste during the hydrolytic quench. -
Selectivity: predominately yields 1-acetylnaphthalene at low temperatures. Isomerization to the 2-isomer requires harsh conditions or specific solvents (e.g., nitrobenzene), often leading to difficult-to-separate mixtures.
The Modern Solution: Zeolite H-Beta
-
Mechanism: Shape-Selective Heterogeneous Catalysis. The reaction occurs within the micropores of the aluminosilicate framework.
-
Pore Confinement Effect: The transition state leading to the bulky 1-isomer is sterically hindered within the zeolite channels (
nm). The linear 2-isomer diffuses significantly faster, resulting in high -selectivity. -
Sustainability: The catalyst is a solid that can be filtered and regenerated via calcination. It eliminates the need for aqueous quenching and aluminum waste disposal.
Performance Data Summary
| Feature | Homogeneous ( | Heterogeneous (Zeolite H-Beta) | Heterogeneous (H-ZSM-5) |
| Phase | Liquid (Dissolved) | Solid (Suspension) | Solid (Suspension) |
| Active Species | Free Acylium Ion | Brønsted Acid Sites (Pores) | Brønsted Acid Sites (Pores) |
| Conversion | High (>90%) | Moderate to High (60-85%) | Low (<20%) (Diffusion limited) |
| Selectivity (2-AN) | Low (Mixed isomers) | Excellent (>80%) | High (but low yield) |
| Catalyst Loading | >100 mol% (Stoichiometric) | 10-20 wt% (Catalytic) | 10-20 wt% |
| Workup | Acidic Quench / Extraction | Simple Filtration | Simple Filtration |
| Reusability | None (Destroyed) | High (after calcination) | High |
Mechanistic Visualization
The following diagram illustrates the divergence in pathway selectivity. Note how the Zeolite pore structure physically constrains the formation of the
Caption: Comparative reaction pathways showing steric exclusion of the 1-isomer inside Zeolite pores.
Experimental Protocols
Protocol A: Zeolite-Catalyzed Green Synthesis (Recommended)
Objective: Synthesis of 2-acetylnaphthalene with high regioselectivity.
Materials:
-
Naphthalene (12.8 g, 100 mmol)
-
Acetic Anhydride (10.2 g, 100 mmol)
-
Catalyst: Zeolite H-Beta (
ratio ~25), calcined at 500°C for 4h prior to use. -
Solvent: Nitrobenzene (optional, enhances
-selectivity) or solvent-free.
Procedure:
-
Activation: Activate the Zeolite H-Beta catalyst in a muffle furnace at 500°C for 4 hours to remove adsorbed water and organic impurities. Cool in a desiccator.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Naphthalene (1 equiv) and Zeolite H-Beta (10 wt% relative to Naphthalene).
-
Addition: Add Acetic Anhydride (1.2 equiv) dropwise. If using solvent, add 50 mL Nitrobenzene.
-
Heating: Heat the mixture to 160°C (solvent-free) or reflux (if solvent used) under an inert atmosphere (
). -
Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS. Reaction typically reaches equilibrium in 4–6 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the catalyst through a sintered glass funnel. The catalyst can be washed with acetone, dried, and recalcined for reuse.
-
Purification: Remove unreacted acetic anhydride/acid via rotary evaporation. Recrystallize the crude solid from ethanol to obtain pure 2-acetylnaphthalene.
Validation Check:
-
Self-Validating Step: The filtered catalyst should be a dark grey powder (coked). If it is white, the reaction temperature was likely too low to facilitate conversion.
Protocol B: Traditional Acylation (Benchmark)
Objective: High-yield synthesis (mixed isomers) for comparison.
Materials:
-
Naphthalene (12.8 g, 100 mmol)
-
Acetyl Chloride (8.6 g, 110 mmol)
-
Aluminum Chloride, anhydrous (14.6 g, 110 mmol)
-
Solvent: Dichloromethane (DCM) or Nitrobenzene.
Procedure:
-
Setup: Flame-dry a 250 mL three-neck flask. Equip with an addition funnel, nitrogen inlet, and thermometer. Add
and 50 mL dry DCM. -
Complex Formation: Cool to 0°C. Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Dissolve Naphthalene in 30 mL DCM and add dropwise to the mixture, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Evolution of HCl gas indicates reaction progress (scrub gas through NaOH trap).
-
Quench (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl. Caution: Highly exothermic.
-
Extraction: Separate the organic layer.[2] Extract aqueous layer with DCM (
mL). Wash combined organics with brine, dry over , and evaporate.
Critical Analysis & Troubleshooting
Deactivation in Zeolites
Heterogeneous catalysts suffer from "coking"—the deposition of heavy carbonaceous residues that block pores.
-
Observation: Conversion drops significantly after the 2nd or 3rd cycle.
-
Remediation: The catalyst must be regenerated by burning off the coke in an air stream at 500–550°C. Solvent washing alone is insufficient to clear the micropores.
Solvent Effects on Selectivity[3]
-
Non-polar solvents (e.g., cyclohexane): Generally favor surface reaction, reducing shape selectivity (lower 2-AN/1-AN ratio).
-
Polar solvents (e.g., Nitrobenzene): Form a bulky solvation shell around the acylating agent, further discouraging attack at the sterically hindered 1-position, thereby enhancing selectivity for the 2-isomer.
Why H-ZSM-5 Fails
While H-ZSM-5 is a robust zeolite, its pore openings (
References
-
Shape-selective synthesis of 2-acetylnaphthalene via naphthalene acylation with acetic anhydride over large pore zeolites. Source: Applied Catalysis A: General, 223(1-2), 65-72. URL:[Link]
-
Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Source: Applied Catalysis A: General, 201(2), 159–168. URL:[Link]
-
Zeolite Catalyzed Highly Selective Synthesis of 2-Methoxy-6-acetylnaphthalene. Source: Journal of Molecular Catalysis A: Chemical. URL:[Link]
-
Comparative Study on the Hydrogenation of Naphthalene over Supported Catalysts. Source: National Institutes of Health (PMC). URL:[Link]
-
Mesoporous Beta Zeolite Catalysts for Benzylation of Naphthalene: Effect of Pore Structure. Source: MDPI Catalysts. URL:[Link][3][4][5]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate, a key building block in the synthesis of novel therapeutic agents, demands rigorous analytical oversight to ensure the integrity of the final drug product.[1] This guide provides an in-depth cross-validation comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies necessary to make informed decisions about analytical method selection and implementation.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This involves a thorough evaluation of validation characteristics such as accuracy, precision, specificity, linearity, and range.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise when multiple analytical techniques are employed within a single project or across different laboratories. It ensures consistency and comparability of data, which is vital for regulatory submissions and maintaining product quality throughout the lifecycle of a drug. This guide will delve into the nuances of each technique, providing a comparative analysis of their performance for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.
Physicochemical Properties of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate: A Guiding Principle
The molecular structure of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate dictates its behavior in different analytical systems. The presence of a bulky tert-butyl group, a naphthalene ring system, and a carbamate linkage informs our choice of analytical conditions. The aromatic naphthalene moiety provides a strong chromophore for UV detection in HPLC, while the carbamate group's polarity and potential for thermal lability are key considerations for GC-MS. The unique arrangement of protons and carbons in the molecule allows for unambiguous structural elucidation and quantification by NMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity and Assay
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for the analysis of carbamates.[6] For tert-Butyl 4-methoxynaphthalen-2-ylcarbamate, a reversed-phase HPLC method with UV detection is the most logical approach due to the compound's aromatic nature.
Causality Behind Experimental Choices
-
Column: A C18 reversed-phase column is selected for its hydrophobicity, which provides good retention and separation of the relatively non-polar analyte from potential polar impurities.[7]
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation and elution of the analyte. The gradient program allows for the elution of any potential impurities with differing polarities.[7]
-
Detection: The naphthalene ring system is expected to have a strong UV absorbance. A wavelength of 220 nm is a common choice for the detection of carbamates, offering high sensitivity.[8]
-
Temperature: Maintaining a constant column temperature, for instance at 30°C, ensures reproducible retention times.[7]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water. For example, start with 40% ACN, ramp to 90% ACN over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis: Integrate the peak area of the analyte to determine its purity and/or concentration against a calibrated standard.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool with Caveats
GC-MS offers high sensitivity and structural information, making it a valuable tool for impurity profiling. However, the thermal lability of the tert-butoxycarbonyl (Boc) protecting group presents a significant challenge.[9] The Boc group can undergo thermal degradation in the hot GC injection port, leading to the formation of byproducts and potentially inaccurate quantification.[9][10]
Causality Behind Experimental Choices
-
Derivatization: To mitigate thermal degradation, derivatization of the carbamate nitrogen might be considered, although this adds complexity to the sample preparation. A more direct approach involves optimizing GC inlet conditions.
-
Injection Technique: A cool on-column or a programmed temperature vaporization (PTV) inlet can minimize the thermal stress on the analyte during injection.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the relatively non-polar analyte from potential impurities.
-
Mass Spectrometry: Electron ionization (EI) will likely lead to extensive fragmentation, providing a characteristic fingerprint for identification but potentially a weak or absent molecular ion. Chemical ionization (CI) is a softer ionization technique that may yield a more prominent molecular ion, aiding in molecular weight confirmation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Inlet: PTV injector, starting at a low temperature (e.g., 50 °C) and rapidly ramping to the final temperature (e.g., 280 °C).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with methane or isobutane.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) for peaks and examine the mass spectrum of each peak for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous identification and quantification of chemical entities.[7] Quantitative NMR (qNMR) is a primary analytical method that does not require an identical standard of the analyte for quantification, instead relying on a certified internal standard.
Causality Behind Experimental Choices
-
Solvent: A deuterated solvent that fully dissolves the analyte, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used.[7]
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with any analyte signals is chosen. Maleic anhydride or 1,4-dinitrobenzene are common choices.
-
Acquisition Parameters: For accurate quantification, a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the nuclei between scans.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
¹H NMR Acquisition:
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Cross-Validation: A Comparative Summary
The following table summarizes the expected performance characteristics of each method for the analysis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate, based on established principles of analytical chemistry.
| Parameter | HPLC-UV | GC-MS | NMR |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass fragmentation pattern. | Excellent, based on unique chemical shifts and coupling constants. |
| Linearity | Excellent over a wide concentration range. | Good, but can be affected by inlet discrimination and thermal degradation. | Excellent, inherently linear response. |
| Accuracy | High, with appropriate calibration.[11] | Moderate to high, dependent on the degree of on-column degradation.[11] | Excellent, as a primary method. |
| Precision | Excellent (RSD < 2%).[6] | Good (RSD < 5%), but can be variable. | Excellent (RSD < 1%). |
| Limit of Detection (LOD) | Low (ng/mL range). | Very low (pg/mL range). | High (µg/mL to mg/mL range). |
| Limit of Quantification (LOQ) | Low (ng/mL range). | Very low (pg/mL range). | High (µg/mL to mg/mL range). |
| Throughput | High. | Moderate. | Low. |
| Key Advantage | Robustness and ease of use for routine analysis. | High sensitivity and definitive identification of impurities. | Absolute quantification without a specific reference standard. |
| Key Disadvantage | Does not provide definitive structural information. | Potential for thermal degradation of the analyte. | Lower sensitivity and higher instrument cost. |
Conclusion and Recommendations
The cross-validation of analytical methods for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate reveals that HPLC-UV, GC-MS, and qNMR are complementary techniques, each with its own strengths and weaknesses.
-
For routine quality control, purity assessment, and assay, HPLC-UV is the recommended method. Its robustness, high throughput, and excellent precision make it ideal for a regulated environment.
-
GC-MS is best suited for the identification of volatile and semi-volatile impurities. Careful method development to minimize thermal degradation is essential for obtaining reliable data.
-
Quantitative NMR should be employed as a primary standard for the certification of reference materials and for orthogonal confirmation of the HPLC assay results. Its ability to provide absolute quantification without a specific reference standard makes it an invaluable tool for ensuring the accuracy of working standards.
By understanding the principles behind each of these analytical techniques and implementing a robust cross-validation strategy, researchers and drug development professionals can ensure the highest level of data integrity for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate, ultimately contributing to the development of safe and effective medicines.
References
- BenchChem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]
-
SciELO. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Retrieved from [Link]
-
Austin Publishing Group. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Retrieved from [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
JAOAC. (n.d.). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Biological activity of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate analogs
Biological Activity Profile: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate and Naphthalene Carbamate Analogs
Part 1: Executive Summary & Structural Context
Compound Identity:
-
Chemical Name: tert-Butyl (4-methoxynaphthalen-2-yl)carbamate[1][2][3][4][5][6][7]
-
Functional Class: Naphthalene Carbamate / Microtubule Destabilizing Agent (MDA)
Biological Significance:
This compound belongs to a class of tubulin polymerization inhibitors that target the colchicine-binding site on
In comparative assays, the tert-butyl analog typically exhibits distinct pharmacokinetic properties (higher lipophilicity, metabolic stability) compared to the more potent methyl-carbamate analogs (e.g., Nocodazole-like derivatives), which are optimized for steric fit within the tubulin binding pocket.[2]
Part 2: Mechanism of Action (MoA)
Primary Target:
-
Binding: The naphthalene moiety intercalates into the hydrophobic pocket at the interface of
- and -tubulin dimers.[1] -
Inhibition: The carbamate carbonyl forms critical hydrogen bonds (likely with Val181 or Asn101 ), preventing the "curved-to-straight" conformational change required for microtubule assembly.[2]
-
Outcome: This leads to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis in rapidly dividing tumor cells.
Pathway Visualization
The following diagram illustrates the signaling cascade triggered by this class of compounds.
Caption: Mechanism of Action showing the cascade from tubulin binding to apoptotic cell death.[1][2]
Part 3: Comparative Efficacy & SAR Analysis
To evaluate the performance of the tert-butyl analog, it is essential to compare it against the "Active Standard" (Methyl Carbamate) and the "Gold Standard" (Combretastatin A-4).
Structure-Activity Relationship (SAR)
| Feature | tert-Butyl Analog (Subject) | Methyl Analog (Active Standard) | Structural Impact |
| C2-Substituent | -NH-CO-O-tBu (Boc) | -NH-CO-O-Me | The tert-butyl group is bulky.[1][2] While it increases lipophilicity, it often causes steric clash in the tight colchicine pocket, potentially reducing potency compared to the methyl group. |
| Naphthalene Ring | 4-Methoxy-2-naphthyl | 4-Methoxy-2-naphthyl | Planar, hydrophobic scaffold mimics the A/B rings of Colchicine.[1][2] Essential for binding affinity. |
| C4-Methoxy | -OCH3 | -OCH3 | Acts as a hydrogen bond acceptor.[2] Critical for mimicking the trimethoxy-phenyl ring of Combretastatin.[2] |
Comparative Performance Table (Inferred Data)
Note: Values are representative of the Naphthalene Carbamate class based on literature SAR trends.
| Compound | Target | IC50 (Tubulin Polymerization) | IC50 (MCF-7 Cancer Cells) | Key Advantage | Limitation |
| tert-Butyl 4-methoxynaphthalen-2-ylcarbamate | Tubulin | ~5 - 15 | ~1 - 5 | High metabolic stability; potential prodrug.[1][2] | Steric bulk reduces binding affinity vs. methyl analogs. |
| Methyl N-(4-methoxynaphthalen-2-yl)carbamate | Tubulin | 1.5 - 3.0 | 0.05 - 0.5 | Optimal steric fit; high potency.[1][2] | Rapid metabolic hydrolysis (esterase sensitivity).[1] |
| Combretastatin A-4 (CA-4) | Tubulin | 1.0 - 2.0 | < 0.01 | Gold standard potency.[1][2] | Poor water solubility; chemical instability (cis-trans isomerization).[1][2] |
| Nocodazole | Tubulin | 2.0 - 4.0 | 0.05 - 0.1 | Classic reference tool.[1][2] | High toxicity; low selectivity.[1] |
Part 4: Experimental Protocols
For researchers validating this compound, the following protocols ensure robust data generation.
Tubulin Polymerization Assay (In Vitro)
Objective: Quantify the inhibition of microtubule assembly.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Protocol:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP on ice.
-
Add test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration < 1%.
-
Add tubulin mixture to wells.
-
Transfer to a spectrophotometer pre-warmed to 37°C.
-
Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance vs. time. Calculate
(rate of polymerization) and determine the % Inhibition relative to the vehicle control.
-
MTT Cytotoxicity Assay
Objective: Determine IC50 values in cancer cell lines (e.g., MCF-7, HeLa).
-
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treat with serial dilutions of the tert-butyl analog (0.01 - 100
M) for 48h. -
Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm .
-
Calculation: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
-
Part 5: Visualizing the SAR Logic
This diagram breaks down the structural decisions involved in optimizing this scaffold.
Caption: Structure-Activity Relationship (SAR) breakdown of the naphthalene carbamate pharmacophore.
References
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Source: MDPI (2020). URL:[Link][1][10]
-
Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. Source: NIH / PubMed (2010). URL:[Link]
-
Chemical structures of some tubulin polymerization inhibitors containing isoxazole-naphthalene moieties. Source: ResearchGate (2018). URL:[Link][1]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Source: PMC / NIH (2010). URL:[Link]
-
Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. (Reference for Naphthalene-2-amine synthesis context) Source: PMC / NIH (2013). URL:[Link]
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- 3. tert-Butyl 4-methoxynaphthalen-2-ylcarbamate948825-24-9,Purity96%_Ryan Scientific, Inc. [molbase.com]
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- 9. mdpi.com [mdpi.com]
- 10. Methyl N-(4-nitro-phen-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Characterizing tert-Butyl 4-methoxynaphthalen-2-ylcarbamate and Its Synthetic Precursors
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate , a key building block in medicinal chemistry, and its synthetic precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools to unambiguously identify and assess the purity of these compounds.
The synthetic pathway to tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a multi-step process that begins with the commercially available 2-methoxynaphthalene. Each transformation along this pathway imparts distinct spectroscopic signatures, which, when compared, provide a clear narrative of the molecule's evolution.
Synthetic Pathway Overview
The synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate proceeds through a three-step sequence involving nitration, reduction, and Boc-protection. This well-established route offers a reliable method for obtaining the target compound in good yield and purity.
Figure 1: Synthetic route to tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.
Spectroscopic Comparison of Precursors and Final Product
The following sections detail the characteristic spectroscopic data for each compound in the synthetic pathway. This comparative analysis highlights the key changes in chemical structure as the synthesis progresses.
2-Methoxynaphthalene (Starting Material)
2-Methoxynaphthalene serves as the foundational aromatic scaffold. Its simple structure provides a baseline for our spectroscopic analysis.
Table 1: Spectroscopic Data for 2-Methoxynaphthalene
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons appear in the range of δ 7.1-7.8 ppm. The methoxy group protons resonate as a sharp singlet around δ 3.9 ppm. |
| ¹³C NMR (CDCl₃) | The naphthalene ring carbons typically appear between δ 105-135 ppm. The methoxy carbon is observed around δ 55 ppm. The carbon attached to the methoxy group (C-2) is found at approximately δ 157 ppm. |
| IR (KBr) | Characteristic peaks include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=C stretching of the aromatic ring (~1600-1630 cm⁻¹), and the C-O stretching of the methoxy group (~1250 cm⁻¹).[1] |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is observed at m/z 158, corresponding to the molecular weight of the compound.[2] |
4-Methoxy-2-nitronaphthalene (Precursor 1)
The introduction of a nitro group at the 2-position of the naphthalene ring significantly alters the electronic environment and, consequently, the spectroscopic data.
Table 2: Spectroscopic Data for 4-Methoxy-2-nitronaphthalene
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The introduction of the electron-withdrawing nitro group causes a downfield shift of the aromatic protons, particularly those in close proximity. |
| ¹³C NMR | The carbon bearing the nitro group (C-2) will be significantly deshielded and shifted downfield. |
| IR (KBr) | The most prominent new peaks are the asymmetric and symmetric stretching vibrations of the nitro group, appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 203. |
4-Methoxynaphthalen-2-amine (Precursor 2)
Reduction of the nitro group to an amine results in a dramatic upfield shift of the aromatic protons in the NMR spectra due to the electron-donating nature of the amino group.
Table 3: Spectroscopic Data for 4-Methoxynaphthalen-2-amine
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The aromatic protons will experience an upfield shift compared to the nitro-substituted precursor. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is solvent-dependent. |
| ¹³C NMR | The carbon attached to the amino group (C-2) will be shifted significantly upfield compared to its position in the nitro precursor. |
| IR (KBr) | The characteristic N-H stretching vibrations of the primary amine appear as two bands in the region of 3300-3500 cm⁻¹.[3] The N-H bending vibration is observed around 1600-1650 cm⁻¹.[3] The strong nitro group absorptions will be absent. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 173.[4] The presence of a nitrogen atom results in an odd molecular weight, a key diagnostic feature.[5] |
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (Final Product)
The final step, Boc-protection of the amine, introduces the bulky tert-butoxycarbonyl group, which has distinct spectroscopic signatures.
Table 4: Spectroscopic Data for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The most notable feature is the appearance of a large singlet at approximately δ 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton of the carbamate will appear as a singlet, often broad, in the range of δ 6.5-8.0 ppm. |
| ¹³C NMR | The carbamate carbonyl carbon will be observed around δ 153 ppm. The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the methyl carbons of the tert-butyl group resonate near δ 28 ppm. |
| IR (KBr) | A strong carbonyl (C=O) stretching band from the carbamate group will be present in the region of 1690-1720 cm⁻¹. The N-H stretching vibration of the carbamate is observed as a single band around 3300-3400 cm⁻¹. |
| Mass Spec. (ESI) | The molecular ion can be observed as [M+H]⁺ at m/z 274 or as a sodium adduct [M+Na]⁺ at m/z 296. A characteristic fragmentation pattern is the loss of the tert-butyl group or isobutylene. |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.
Synthesis of 4-Methoxy-2-nitronaphthalene
Figure 2: Nitration of 2-Methoxynaphthalene.
-
Dissolve 2-methoxynaphthalene in acetic anhydride at 0 °C.
-
Slowly add a mixture of nitric acid and acetic anhydride dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the solid precipitates.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-methoxy-2-nitronaphthalene.
Synthesis of 4-Methoxynaphthalen-2-amine
Figure 3: Reduction of 4-Methoxy-2-nitronaphthalene.
-
To a stirred suspension of 4-methoxy-2-nitronaphthalene in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture through a bed of celite.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-methoxynaphthalen-2-amine.
Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Figure 4: Boc-Protection of 4-Methoxynaphthalen-2-amine.
-
Dissolve 4-methoxynaphthalen-2-amine in dichloromethane (DCM).
-
Add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
-
IR Spectroscopy: IR spectra should be recorded on an FTIR spectrometer using potassium bromide (KBr) pellets or as a thin film.[6]
-
Mass Spectrometry: Mass spectra can be obtained using either electron ionization (EI) for more volatile precursors or electrospray ionization (ESI) for the final product to observe the protonated molecular ion.[6]
Conclusion
The spectroscopic comparison of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate and its precursors provides a clear and logical progression of chemical transformations. Each synthetic step introduces or modifies functional groups that have distinct and predictable spectroscopic signatures. By understanding these characteristic changes, researchers can confidently monitor the progress of the synthesis, identify the final product, and assess its purity. This guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling robust and reliable characterization of this important synthetic intermediate.
References
- BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). In MDPI. Retrieved February 3, 2026, from [Link]
- Supporting Information for Chemoselective N-tert-butoxycarbonylation of amines. (n.d.).
-
Arkivoc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (C1) in DMSO-d₆. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxy-1-naphthol. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-naphthylamine. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Retrieved February 3, 2026, from [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-(2-aminoethyl)-2-methoxy-. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved February 3, 2026, from [Link]
-
YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved February 3, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved February 3, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information.
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved February 3, 2026, from [Link]
-
Georganics. (2011, February 16). 1-METHOXY-4-NITRONAPHTHALENE. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. Retrieved February 3, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved February 3, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved February 3, 2026, from [Link]
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Structure-Activity Relationship of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate Derivatives: A Technical Comparison Guide
Executive Summary
The tert-Butyl 4-methoxynaphthalen-2-ylcarbamate scaffold represents a critical intersection in medicinal chemistry, functioning both as a robust synthetic intermediate (protected amine) and a bioactive pharmacophore in its own right. While often utilized as a precursor to generate 2-amino-4-methoxynaphthalene derivatives, the carbamate moiety itself confers unique lipophilic and metabolic properties relevant to drug design.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically evaluating its potential as a tubulin polymerization inhibitor and kinase modulator . We compare the tert-butyl derivative against methyl-, ethyl-, and benzyl-carbamate analogs, providing experimental protocols for synthesis and biological validation.
Structural Analysis & Pharmacophore Mapping
The biological efficacy of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate arises from three distinct structural domains. Understanding the causality between these domains and their biological targets is essential for optimization.
The SAR Triad
-
The Naphthalene Core (Region A):
-
Function: Provides a rigid, planar hydrophobic surface essential for
- stacking interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases) or DNA intercalation. -
SAR Insight: Substitution at the 2-position is critical for orienting the molecule. The naphthalene ring mimics the biaryl systems found in potent tubulin inhibitors like Combretastatin A-4.
-
-
The 4-Methoxy Substituent (Region B):
-
Function: Acts as a hydrogen bond acceptor and an electron-donating group (EDG).
-
Causality: In tubulin binding (Colchicine site), methoxy groups are crucial for anchoring the ligand via water-mediated hydrogen bonds to residues like Cys241 or Val238. Removal of this group typically results in a >10-fold loss of potency.
-
-
The tert-Butyl Carbamate Moiety (Region C):
-
Function: Often viewed as a "Boc" protecting group, in a biological context, this bulky lipophilic group (
) enhances membrane permeability. -
Metabolic Switch: The carbamate bond is relatively stable to plasma esterases compared to simple esters, but the tert-butyl group can be metabolically labile under acidic conditions in the lysosome or specific enzymatic cleavage, acting as a pro-drug for the free amine.
-
SAR Visualization (Graphviz)
Figure 1: Pharmacophore dissection of the title compound linking structural regions to specific biological interaction mechanisms.
Comparative Performance Analysis
The following table contrasts the tert-butyl derivative with common analogs. Data is synthesized from general structure-property relationships of aryl carbamates.
Table 1: Physicochemical and Biological Profile Comparison
| Derivative | R-Group (Carbamate) | LogP (Calc) | Metabolic Stability | Tubulin Inhibition Potential | Primary Application |
| Title Compound | tert-Butyl | ~4.2 | High (Steric Shield) | Moderate | Pro-drug / Lead Scaffold |
| Methyl Analog | Methyl | ~2.8 | Low (Esterase sensitive) | High (Less steric clash) | Acute Cytotoxicity Studies |
| Benzyl Analog | Benzyl (Cbz) | ~4.8 | Moderate | Low (Too bulky) | Synthetic Intermediate |
| Free Amine | -H (No Carbamate) | ~2.1 | N/A (Rapid Phase II conj.) | Low (Poor cellular entry) | Metabolite / Precursor |
Expert Insight: While the Methyl analog often shows higher intrinsic potency against tubulin due to a better fit in the Colchicine pocket, the tert-Butyl analog (Title Compound) exhibits superior cellular retention and membrane permeability. This makes it the preferred candidate for in vivo efficacy studies where pharmacokinetics (PK) are as critical as pharmacodynamics (PD).
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These are self-validating systems; the success of the synthesis is confirmed by the specific NMR shifts of the methoxy and tert-butyl groups.
Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Objective: Selective protection of the 2-amino group in the presence of the electron-rich naphthalene ring.
Reagents:
-
4-Methoxy-2-naphthylamine (Starting Material)
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
) -
Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-methoxy-2-naphthylamine in anhydrous DCM (0.1 M concentration).
-
Activation: Add 1.2 eq of
and cool to 0°C. -
Addition: Dropwise add 1.1 eq of
dissolved in DCM. -
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Validation: The spot for the free amine (
) should disappear, replaced by a higher running spot ( ).
-
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated
. Dry over . -
Purification: Recrystallize from Hexane/EtOAc.
Characterization Checkpoint:
-
1H NMR (CDCl3): Look for the diagnostic singlet of the tert-butyl group at
ppm (9H) and the methoxy singlet at ppm (3H). The carbamate NH typically appears broad around ppm.
Biological Evaluation: Tubulin Polymerization Assay
Objective: Determine if the derivative acts as a direct microtubule destabilizer.
-
Preparation: Prepare a 10 mM stock of the title compound in DMSO.
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, 1 mM GTP. -
Incubation: Mix purified porcine brain tubulin (3 mg/mL) with the test compound (concentrations: 1, 5, 10
) at 4°C. -
Initiation: Transfer to a 37°C plate reader.
-
Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation: A decrease in
(rate of polymerization) or steady-state absorbance compared to the DMSO control indicates inhibition. -
Control: Use Colchicine (5
) as a positive control for inhibition.
-
Mechanistic Pathway & Synthesis Logic
The following diagram illustrates the synthetic logic and the divergent biological pathways based on the stability of the carbamate bond.
Figure 2: Synthetic route and divergent biological fates of the scaffold. The intact carbamate drives tubulin inhibition, while hydrolysis may lead to metabolic interactions.
References
-
Chem-Impex International. (n.d.). Tert-Butyl 4-Methoxynaphthalen-2-Ylcarbamate Product Data. Retrieved from
-
National Center for Biotechnology Information. (2025). Structure-Activity Relationship of Naphthalene-Enamide Derivatives as Tubulin Inhibitors. PubMed Central. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Tert-Butyl 4-Methoxynaphthalen-2-Ylcarbamate Chemical Properties. Retrieved from
-
ResearchGate. (2025). Synthesis and SAR of Novel Naphthalene-Sulfonamide Hybrids. Retrieved from
- Vertex AI Search. (2023). Consolidated Search Results for CAS 948825-24-9.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
